molecular formula C₁₉H₂₉NO₃ B1145004 二氢四苯嗪 CAS No. 862377-31-9

二氢四苯嗪

货号: B1145004
CAS 编号: 862377-31-9
分子量: 319.44
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydrotetrabenazine (DTBZ) is an organic compound with the chemical formula C19H29NO3 . It is a close analog of tetrabenazine and its derivatives, when labeled with positron-emitting isotopes such as carbon-11 and fluorine-18, are used as PET radioligands for examining VMAT2 .


Synthesis Analysis

The synthesis of Dihydrotetrabenazine has been achieved through various methods. One such method involves the reduction of tetrabenazine with sodium borohydride in ethanol . Another approach utilizes Sodeoka’s palladium-catalyzed asymmetric malonate addition to set the initial stereocenter followed by a number of diastereoselective transformations to incorporate the remaining asymmetric centers .


Molecular Structure Analysis

DTBZ crystallizes in the monoclinic system, space group . There are three rings in the structure, namely benzene ring and two nitrogen-containing six-membered rings . An X-ray crystal structure analysis of (-)-alpha-9-O-desmethyldihydrotetrabenazine gave an absolute structure of that compound as the 2S, 3S, 11bS isomer .


Chemical Reactions Analysis

The synthesis of Dihydrotetrabenazine involves a series of chemical reactions. The initial step involves the reduction of tetrabenazine with sodium borohydride in ethanol . This is followed by a series of diastereoselective transformations to incorporate the remaining asymmetric centers .


Physical and Chemical Properties Analysis

DTBZ is a member of isoquinolines with a molecular weight of 319.4 g/mol . Its IUPAC name is 9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol .

科学研究应用

  1. 药理活性:DTBZ是四苯嗪(TBZ)的主要药理活性形式,已被FDA批准用于治疗亨廷顿舞蹈症(HD)相关的舞蹈症 (张宇尧等人,2010)

  2. 单胺囊泡转运体研究:DTBZ是单胺囊泡转运体的高亲和力配体。它已被用于放射自显影术中,以研究大鼠脑中单胺能突触囊泡的发育 (I. Leroux-Nicollet等人,1990)

  3. 神经毒性研究:[3H]DTBZ用于表征实验动物和人类单胺能神经末梢的完整性,特别是在甲基苯丙胺或MPTP等物质的神经毒性情况下 (K. Hogan等人,2000)

  4. 神经退行性疾病的影像学:当DTBZ用(11)C或(18)F等放射性同位素标记时,可用于对神经退行性疾病或胰腺β细胞研究中VMAT2的表达进行影像 (Amit Kumar等人,2014)

  5. 单胺载体的表征:DTBZ特异性地结合嗜铬细胞颗粒膜的单胺载体,使其成为研究囊泡单胺载体的有用工具 (D. Scherman等人,1983)

  6. 多巴胺能去神经化研究:DTBZ结合已被用于可视化和量化纹状体中多巴胺能神经末梢的完整性 (Y. Masuo等人,1990)

  7. 帕金森病的PET影像:DTBZ PET影像已被用于检测与早期未治疗的帕金森病相关的黑质纹状体变化 (W. Martin等人,2008)

作用机制

Target of Action

Dihydrotetrabenazine (DTBZ) primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a membrane-bound protein that plays a crucial role in the transportation of monoamines, such as dopamine, serotonin, norepinephrine, and histamine, from the cytoplasm into presynaptic storage .

Mode of Action

DTBZ acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits its function, leading to a decrease in the uptake of monoamines into synaptic vesicles . This results in the depletion of monoamine neurotransmitters, including dopamine, serotonin, norepinephrine, and histamine, from the nerve terminals .

Biochemical Pathways

The inhibition of VMAT2 by DTBZ affects the monoaminergic signaling pathways. By depleting the levels of monoamines in the nerve terminals, DTBZ disrupts the normal functioning of these pathways . The downstream effects of this disruption can vary depending on the specific monoamine that is depleted and the region of the brain where this depletion occurs.

Pharmacokinetics

The pharmacokinetics of DTBZ involves its metabolism into active metabolites, alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ) . The metabolic pathway of deutetrabenazine, a deuterated form of tetrabenazine, is identical to that of tetrabenazine . The specific deuteration in deutetrabenazine slows the conversion of the active metabolites to inactive products, resulting in a nearly doubled mean half-life and a more than twofold increase in overall exposure . This allows for less frequent dosing and a lower daily dose with improvement in tolerability .

Result of Action

The molecular and cellular effects of DTBZ’s action primarily involve the depletion of monoamines in the nerve terminals. This can lead to changes in neurotransmission and potentially alleviate symptoms associated with conditions like Huntington’s disease and tardive dyskinesia, which are characterized by hyperactive dopaminergic neurotransmission .

Action Environment

The action, efficacy, and stability of DTBZ can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit CYP2D6, an enzyme involved in the metabolism of DTBZ, can affect the pharmacokinetics and consequently the efficacy of DTBZ . Additionally, individual variations in CYP2D6 activity can also impact the pharmacokinetics of DTBZ .

未来方向

Research into DTBZ and its derivatives continues to be of interest, particularly in the context of their use as PET radioligands for examining VMAT2 . Future research should aim to eliminate TD as a consequence of antipsychotic treatment and develop interventions to reverse TD . A novel series of DTBZ derivative analogs were designed and synthesized to evaluate their effects on DTBZ binding and DA uptake at VMAT2 .

生化分析

Biochemical Properties

Dihydrotetrabenazine plays a crucial role in biochemical reactions by inhibiting the vesicular monoamine transporter 2. This inhibition leads to the depletion of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine from synaptic vesicles. The interaction of dihydrotetrabenazine with vesicular monoamine transporter 2 is characterized by high-affinity binding, which prevents the uptake of these neurotransmitters into synaptic vesicles, thereby reducing their availability for release into the synaptic cleft .

Cellular Effects

Dihydrotetrabenazine exerts significant effects on various types of cells, particularly neurons. By depleting monoamine neurotransmitters, dihydrotetrabenazine influences cell signaling pathways, gene expression, and cellular metabolism. The reduction in neurotransmitter levels can lead to decreased neuronal excitability and altered synaptic transmission, which are critical for managing hyperkinetic movement disorders .

Molecular Mechanism

The molecular mechanism of dihydrotetrabenazine involves its binding to vesicular monoamine transporter 2, leading to the inhibition of neurotransmitter uptake into synaptic vesicles. This action results in the depletion of serotonin, norepinephrine, and dopamine from presynaptic neurons. Additionally, dihydrotetrabenazine may influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in neurotransmitter synthesis and release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydrotetrabenazine have been observed to change over time. The stability and degradation of dihydrotetrabenazine can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to dihydrotetrabenazine can lead to sustained depletion of monoamine neurotransmitters, which may result in long-term alterations in neuronal function and behavior .

Dosage Effects in Animal Models

The effects of dihydrotetrabenazine vary with different dosages in animal models. At lower doses, dihydrotetrabenazine effectively reduces hyperkinetic movements without causing significant adverse effects. At higher doses, dihydrotetrabenazine can lead to toxic effects, including severe depletion of neurotransmitters and potential neurotoxicity. These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Dihydrotetrabenazine is involved in metabolic pathways that include its conversion from tetrabenazine and subsequent interactions with various enzymes and cofactors. The primary metabolic pathway involves the reduction of tetrabenazine to dihydrotetrabenazine, which is then further metabolized by enzymes such as cytochrome P450. These metabolic processes can influence the levels of dihydrotetrabenazine and its metabolites, affecting its overall pharmacological activity .

Transport and Distribution

Within cells and tissues, dihydrotetrabenazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of dihydrotetrabenazine in target tissues, particularly the brain. The distribution of dihydrotetrabenazine is crucial for its therapeutic effects, as it needs to reach and interact with vesicular monoamine transporter 2 in neurons .

Subcellular Localization

Dihydrotetrabenazine is primarily localized in the synaptic vesicles of neurons, where it exerts its inhibitory effects on vesicular monoamine transporter 2. The subcellular localization of dihydrotetrabenazine is directed by targeting signals and post-translational modifications that ensure its proper compartmentalization within neurons. This localization is essential for the effective depletion of monoamine neurotransmitters and the management of hyperkinetic movement disorders .

属性

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLWGNDNRARGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956148
Record name 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3466-75-9, 171598-74-6
Record name Dihydrotetrabenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3466-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrotetrabenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。